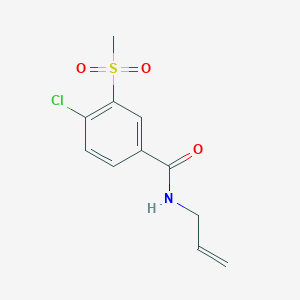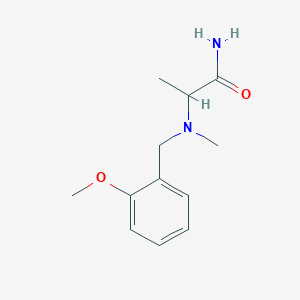
2-((2-Methoxybenzyl)(methyl)amino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methoxybenzyl)(methyl)amino)propanamide is an organic compound with the molecular formula C12H18N2O2 It is characterized by the presence of a methoxybenzyl group attached to a methylamino-propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxybenzyl)(methyl)amino)propanamide typically involves the reaction of 2-methoxybenzylamine with methyl acrylate under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by amide bond formation. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxybenzyl)(methyl)amino)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 2-((2-Hydroxybenzyl)(methyl)amino)propanamide.
Reduction: Formation of 2-((2-Methoxybenzyl)(methyl)amino)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Methoxybenzyl)(methyl)amino)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2-Methoxybenzyl)(methyl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzyl group may enhance its binding affinity to these targets, while the amide group facilitates its stability and bioavailability. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Hydroxybenzyl)(methyl)amino)propanamide
- 2-((2-Methoxyphenyl)(methyl)amino)propanamide
- 2-((2-Methoxybenzyl)(ethyl)amino)propanamide
Uniqueness
2-((2-Methoxybenzyl)(methyl)amino)propanamide is unique due to the presence of the methoxybenzyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methyl-methylamino]propanamide |
InChI |
InChI=1S/C12H18N2O2/c1-9(12(13)15)14(2)8-10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3,(H2,13,15) |
InChI Key |
FADDOLNIEDYARH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N(C)CC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B14912061.png)

![6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)
![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)
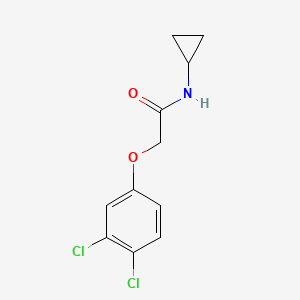

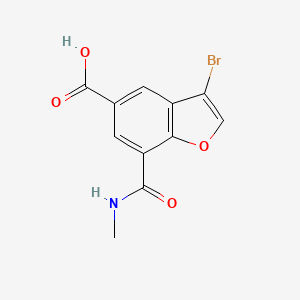


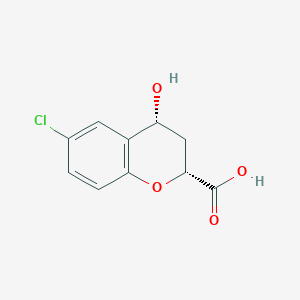
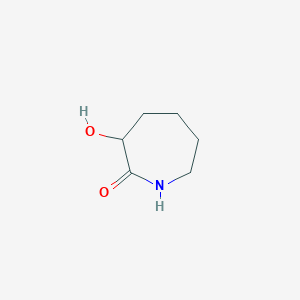
![N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B14912124.png)
